3-chloro-4-methylpentan-2-one
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Overview
Description
3-chloro-4-methylpentan-2-one is an organic compound with the molecular formula C6H11ClO. It is a chlorinated ketone, characterized by the presence of a chlorine atom and a methyl group attached to a pentanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-chloro-4-methylpentan-2-one involves the chlorination of 4-methyl-2-pentanone. This can be achieved using reagents such as sulfuryl chloride or thionyl chloride under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent over-chlorination .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reagent concentration, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methylpentan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ketones or alcohols.
Reduction: Formation of 3-chloro-4-methyl-2-pentanol.
Oxidation: Formation of 3-chloro-4-methyl-2-pentanoic acid.
Scientific Research Applications
3-chloro-4-methylpentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ketones.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides
Mechanism of Action
The mechanism of action of 3-chloro-4-methylpentan-2-one involves its reactivity with nucleophiles and electrophiles. The carbonyl group is highly reactive, allowing the compound to participate in various addition and substitution reactions. The chlorine atom also enhances the compound’s reactivity by making the carbonyl carbon more electrophilic .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pentanone: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
3-Chloro-2-pentanone: Similar structure but lacks the methyl group, affecting its steric and electronic properties.
5-Chloro-2-pentanone: Chlorine atom is positioned differently, leading to variations in reactivity and applications
Uniqueness
3-chloro-4-methylpentan-2-one is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry .
Properties
IUPAC Name |
3-chloro-4-methylpentan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-4(2)6(7)5(3)8/h4,6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBUMMGFVTVKFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2907-70-2 |
Source
|
Record name | 3-chloro-4-methylpentan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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